
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione (4-BMPPD) is a synthetic compound first synthesized in 1995. It is a member of the piperidine family of compounds, which are derivatives of piperidine, an alkaloid found in the black pepper plant. 4-BMPPD has been studied for its potential use in a variety of applications, including as an analgesic, anti-inflammatory, and anticonvulsant. In addition, 4-BMPPD has been studied for its potential to act as a pharmacological tool to study the effects of drugs on the central nervous system.
Scientific Research Applications
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant. It has been found to have antinociceptive effects in animal models, which suggests that it may be useful as an analgesic. In addition, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to reduce inflammation in animal models, suggesting that it may be useful as an anti-inflammatory agent. Furthermore, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to have anticonvulsant effects in animal models, suggesting that it may be useful as an anticonvulsant.
Mechanism of Action
The exact mechanism of action of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is not yet fully understood. However, it is believed to act by modulating the activity of the neurotransmitter serotonin in the brain. Specifically, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to inhibit the reuptake of serotonin, which leads to increased levels of serotonin in the brain. This increased serotonin activity is believed to be responsible for the antinociceptive, anti-inflammatory, and anticonvulsant effects of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione.
Biochemical and Physiological Effects
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of serotonin in the brain, which is believed to be responsible for its antinociceptive, anti-inflammatory, and anticonvulsant effects. In addition, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to reduce levels of the neurotransmitter dopamine in the brain, which may be responsible for its sedative effects. Furthermore, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to increase levels of the neurotransmitter norepinephrine in the brain, which may be responsible for its stimulatory effects.
Advantages and Limitations for Lab Experiments
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. In addition, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is stable and can be stored for long periods of time without degradation. Furthermore, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is relatively non-toxic, making it safe to use in laboratory experiments. On the other hand, one limitation of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is that its effects are relatively short-lived, making it difficult to study its long-term effects.
Future Directions
The potential applications of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione are still being explored. One potential future direction is the development of new analogs of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione that may have improved pharmacological properties. In addition, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione may be studied for its potential use as a therapeutic agent for a variety of conditions, such as pain, inflammation, and epilepsy. Furthermore, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione may be studied for its potential use as a pharmacological tool to study the effects of drugs on the central nervous system. Finally, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione may be studied for its potential use in drug discovery and development.
Synthesis Methods
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is synthesized through a three-step process. In the first step, a piperidine ring is formed by the condensation of 4-methoxybenzaldehyde and piperidine. In the second step, the piperidine ring is reacted with bromine to form 4-bromo-4-methoxyphenylpiperidine. In the third and final step, the 4-bromo-4-methoxyphenylpiperidine is reacted with 2,6-dione to form 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione. The reaction is carried out in an anhydrous solvent, such as ethyl acetate, and the product is purified by column chromatography.
properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-17-10-3-2-7(4-9(10)13)8-5-11(15)14-12(16)6-8/h2-4,8H,5-6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSHLLOOFBEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


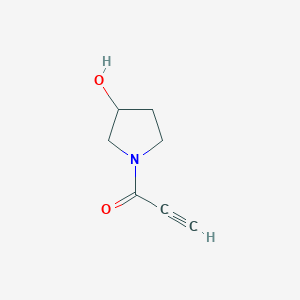
![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)

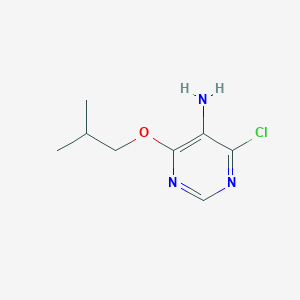
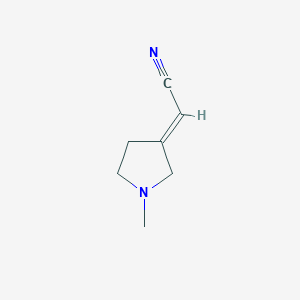
![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)

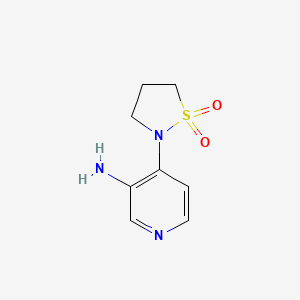

![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)
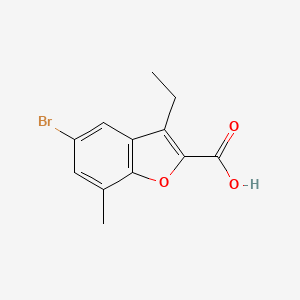

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)